N-benzyl-4-methoxy-N-methyl-3-(morpholin-4-ylsulfonyl)benzamide
Overview
Description
N-benzyl-4-methoxy-N-methyl-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a benzyl group, a methoxy group, a methyl group, and a morpholin-4-ylsulfonyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methoxy-N-methyl-3-(morpholin-4-ylsulfonyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.
Introduction of the Benzyl Group: The benzoyl chloride is then reacted with benzylamine in the presence of a base such as triethylamine to form N-benzyl-4-methoxybenzamide.
Methylation: The N-benzyl-4-methoxybenzamide is methylated using methyl iodide in the presence of a base like potassium carbonate to form N-benzyl-4-methoxy-N-methylbenzamide.
Sulfonylation: Finally, the N-benzyl-4-methoxy-N-methylbenzamide is reacted with morpholine-4-sulfonyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methoxy-N-methyl-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-benzyl-4-hydroxy-N-methyl-3-(morpholin-4-ylsulfonyl)benzamide.
Reduction: Formation of N-benzyl-4-methoxy-N-methyl-3-(morpholin-4-ylthio)benzamide.
Substitution: Formation of various N-alkyl or N-aryl derivatives of the original compound.
Scientific Research Applications
N-benzyl-4-methoxy-N-methyl-3-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-4-methoxy-N-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-methoxy-N-methylbenzamide: Lacks the morpholin-4-ylsulfonyl group.
N-benzyl-4-methoxybenzamide: Lacks both the methyl and morpholin-4-ylsulfonyl groups.
N-methyl-4-methoxybenzamide: Lacks the benzyl and morpholin-4-ylsulfonyl groups.
Uniqueness
N-benzyl-4-methoxy-N-methyl-3-(morpholin-4-ylsulfonyl)benzamide is unique due to the presence of the morpholin-4-ylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-4-methoxy-N-methyl-3-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-21(15-16-6-4-3-5-7-16)20(23)17-8-9-18(26-2)19(14-17)28(24,25)22-10-12-27-13-11-22/h3-9,14H,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOVEJXXDXRYSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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